![molecular formula C20H21N3O3S B2763964 1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-64-9](/img/structure/B2763964.png)
1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Description
1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, also known as CUDC-305, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-tumor activity against a variety of different cancer cell lines, and has the potential to be used in a variety of different cancer types.
Scientific Research Applications
Synthesis and Biological Applications
The synthesis of trisubstituted-1H-imidazoles, including derivatives similar to the requested compound, demonstrates applications in creating antibacterial and antifungal agents. These compounds show potential against common pathogens like E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant et al., 2011).
Another study focused on synthesizing novel 1H-indole derivatives, highlighting the versatility of indole-based compounds in generating new antibacterial and antifungal agents. These compounds were evaluated for their efficacy against various microorganisms, showcasing the broad applicability of such chemical structures in medicinal chemistry (Letters in Applied NanoBioScience, 2020).
Heterocyclic Chemistry and Catalysis
Research on microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles indicates the importance of such compounds in constructing complex heterocyclic systems. These findings underline the role of sulfonyl and indole derivatives in synthesizing novel pyrazolo, triazolo, and other heterocyclic derivatives, which are crucial in developing new pharmaceuticals and materials (Darweesh et al., 2016).
A study on the design of ionic liquids for the synthesis of tetrasubstituted imidazoles showcases innovative approaches to catalysis and organic synthesis, demonstrating the utility of such compounds in facilitating complex chemical reactions (Zolfigol et al., 2013).
Novel Synthetic Approaches and Chemical Interactions
The preparation and evaluation of bis(1H-indol-3-yl)ethanones and bis(benzotriazol-1-yl)ethanones through reactions involving phenylglyoxals reveal novel synthetic routes to indole and benzotriazole derivatives, emphasizing the adaptability of such frameworks in synthesizing bioactive compounds (Mosslemin & Movahhed, 2012).
Electrochemical syntheses of derivatives, including those related to the compound , offer insights into green chemistry approaches for constructing complex molecules. These methods highlight the environmental benefits and efficiency of electrochemical reactions in organic synthesis (Nematollahi et al., 2014).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-13-27(25,26)20-21-16-8-4-6-10-18(16)23(20)14-19(24)22-12-11-15-7-3-5-9-17(15)22/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPBPCZMMCWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone |
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